Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: An In-depth Technical Guide
Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1,3,8-Triazaspiro[4.5]decane-2,4-dione. This spirohydantoin derivative has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including its activity as a myelostimulator and a delta opioid receptor (DOR) agonist.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its development as a potential drug candidate, influencing its formulation, pharmacokinetics, and pharmacodynamics.
Core Physicochemical Data
Precise experimental determination of all physicochemical parameters for 1,3,8-Triazaspiro[4.5]decane-2,4-dione is not extensively documented in publicly available literature. The following table summarizes available computed data, which serves as a valuable estimation for drug discovery and development processes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |
| XLogP3 | -1.1 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 169.085126 g/mol | PubChem |
| Topological Polar Surface Area | 75.2 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 211 | PubChem |
Note: The values presented above are computationally derived and should be confirmed by experimental methods.
Experimental Protocols for Physicochemical Characterization
To ascertain the definitive physicochemical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
A small, finely powdered sample of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination
Due to the likely thermal instability of the compound at atmospheric pressure, the boiling point is best determined under reduced pressure.
Methodology: Vacuum Distillation
-
A sample of the compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable, known value.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded.
-
The observed boiling point at the reduced pressure can be extrapolated to atmospheric pressure using a nomograph, although decomposition may still occur.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
A precisely weighed sample of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) are determined from the midpoint of the buffer region(s) of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
A solution of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Methodology: Equilibrium Shake-Flask Method
-
An excess amount of solid 1,3,8-Triazaspiro[4.5]decane-2,4-dione is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental and biological contexts of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, the following diagrams have been generated.
Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been identified as agonists of the delta opioid receptor (DOR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by DOR activation is complex and can proceed through both G-protein dependent and independent (β-arrestin mediated) pathways.
Conclusion
1,3,8-Triazaspiro[4.5]decane-2,4-dione represents a scaffold of significant interest for the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are not yet widely available, the established protocols outlined in this guide provide a clear path for the necessary characterization. The elucidation of these properties is a critical step in advancing compounds of this class from discovery to clinical candidates. Further research into its biological mechanisms, particularly its interaction with the delta opioid receptor and the downstream signaling consequences, will be essential in realizing its full therapeutic potential.
